Butane, 1-(propylthio)-

Description

Significance of Alkyl Sulfides in Organic Chemistry Research

Alkyl sulfides, also known as thioethers, are a class of organosulfur compounds that hold considerable importance in multiple areas of chemical research. tandfonline.comjmaterenvironsci.comresearchgate.net Their utility stems from their unique chemical properties, serving as pivotal intermediates in the synthesis of other valuable sulfur-containing functional groups like sulfoxides and sulfones through oxidation. wikipedia.orgacsgcipr.org The synthesis of compounds containing a carbon-sulfur bond is a significant endeavor in organic synthetic chemistry. tandfonline.com

These compounds are not merely synthetic curiosities; they are integral components in pharmaceuticals, materials science, and biochemistry. jmaterenvironsci.comuni-goettingen.de For instance, the thioether linkage is a key structural motif in various biologically active molecules and natural products. uni-goettingen.demdpi.com Consequently, the development of new and efficient methods for the synthesis of alkyl sulfides remains an active and important area of research. tandfonline.commdpi.comrsc.org The versatility of alkyl sulfides also extends to their use as ligands in the design of metal complexes and as directing groups in C-H functionalization reactions. uni-goettingen.de

Historical Context of Butane (B89635), 1-(propylthio)- in Chemical Literature

While the broader field of organosulfur chemistry has a long history, the focused study of simple, unsymmetrical alkyl sulfides like Butane, 1-(propylthio)- is a more modern development. The synthesis of thioethers has been a fundamental part of organic chemistry for many years, with early methods often involving the reaction of thiols with alkyl halides. libretexts.org However, much of the recent interest has been driven by the need for highly specific molecules in fields like materials science and pharmaceuticals. The creation date for the PubChem entry for Butane, 1-(propylthio)- (CID 294861) is March 26, 2005, which suggests that its documentation in major chemical databases is a 21st-century event, reflecting its role in more contemporary research endeavors. nih.gov The development of advanced analytical and computational techniques has also enabled a more detailed investigation of the properties and reactivity of such seemingly simple molecules.

Structural Features and Nomenclature Relevant to Research Applications

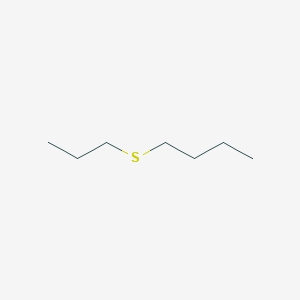

Butane, 1-(propylthio)- is an acyclic, unsymmetrical thioether. Its structure consists of a four-carbon butyl group and a three-carbon propyl group linked by a single sulfur atom. This simple, flexible structure makes it a useful model compound in various studies.

According to IUPAC nomenclature, thioethers can be named using several conventions. In functional class nomenclature, the alkyl groups are listed alphabetically followed by "sulfide," making "butyl propyl sulfide" a correct name. ucalgary.ca Alternatively, using substitutive nomenclature, the smaller alkylthio group is treated as a substituent on the longer alkane chain. ucalgary.cachemistrysteps.com Therefore, the compound is systematically named 1-(propylthio)butane . An older, yet still used, convention refers to thioethers as sulfides. libretexts.org

Below are key identifiers and structural details for the compound.

| Identifier | Value | Reference |

| IUPAC Name | 1-(propylthio)butane | lookchem.com |

| Other Names | Butyl propyl sulfide (B99878), Propyl butyl sulfide, 4-Thiaoctane | lookchem.comchemeo.com |

| CAS Number | 1613-46-3 | chemeo.comnist.gov |

| Molecular Formula | C₇H₁₆S | chemeo.comnist.gov |

| Molecular Weight | 132.27 g/mol | nih.govchemeo.com |

| Canonical SMILES | CCCCSCCC | chemeo.com |

| InChIKey | ZBRWJPVULTZZCE-UHFFFAOYSA-N | chemeo.com |

Overview of Research Domains Investigating Butane, 1-(propylthio)-

Research involving Butane, 1-(propylthio)- and related simple alkyl sulfides spans several key domains within chemistry.

Synthetic Chemistry Research

The synthesis of alkyl sulfides is a well-established field, with numerous methodologies available. tandfonline.com The most common and direct route to a simple thioether like Butane, 1-(propylthio)- is analogous to the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com This SN2 reaction typically involves the alkylation of a thiolate with an alkyl halide. libretexts.org Thus, Butane, 1-(propylthio)- can be prepared by reacting sodium propanethiolate with 1-halobutane (e.g., 1-bromobutane) or by reacting sodium butanethiolate with 1-halopropane.

Modern synthetic research continues to develop more efficient, sustainable, and "green" protocols for thioether synthesis. jmaterenvironsci.commdpi.com This includes the use of odorless thiol surrogates to avoid the malodorous nature of thiols, employing various catalytic systems (including transition metals and photocatalysts), and exploring solvent-free conditions. mdpi.comrsc.orgresearchgate.netnih.gov For instance, one-pot methods starting from thiourea (B124793) and alkyl halides, followed by oxidation, provide a streamlined approach to libraries of sulfides and their corresponding sulfoxides and sulfones. researchgate.net

Mechanistic Studies

Simple dialkyl sulfides are frequently used as model substrates in mechanistic studies to probe the fundamental aspects of chemical reactions. A primary area of investigation is their oxidation to sulfoxides and subsequently to sulfones. wikipedia.org The mechanisms of these oxidations have been studied using various oxidants, including hydrogen peroxide and dioxiranes. nih.govwayne.edu

These studies reveal complex pathways that can involve intermediates such as hypervalent sulfur species. nih.gov The choice of oxidant, solvent, and the structure of the sulfide itself can influence the reaction pathway and the ratio of sulfoxide (B87167) to sulfone produced. nih.govorganic-chemistry.org For example, mechanistic investigations into photochemical aerobic oxidation have shown that the pathway can differ for dialkyl sulfides versus aryl alkyl sulfides, sometimes proceeding via singlet oxygen and other times via a sulfide radical cation. rsc.org The simple and well-defined structure of Butane, 1-(propylthio)- makes it an excellent candidate for such fundamental studies, helping to elucidate reaction intermediates and transition states without the complications of more complex substituents. Other mechanistic studies involve the reaction of alkyl sulfides with benzynes, where the sulfide acts as a trap for the reactive intermediate, leading to the formation of sulfur ylides. nih.gov

Computational Chemistry

Computational chemistry provides powerful tools for understanding the properties and reactivity of molecules like Butane, 1-(propylthio)-. Quantum chemical calculations are used to predict a wide range of properties.

Recent computational studies have focused on the conformational analysis of flexible molecules containing sulfur. For a molecule like Butane, 1-(propylthio)-, with multiple rotatable single bonds, numerous conformers exist. Computational methods can determine the three-dimensional structures, relative energies, and stability of these conformers. Such studies have shown significant differences in the conformational landscapes of analogous ethers and thioethers.

Furthermore, computational methods are used to calculate thermochemical data and other physical properties. Many databases provide computed values for properties like the enthalpy of formation, partition coefficient (logP), and critical properties, often derived from group contribution methods like the Joback method or other established theoretical models. chemeo.com Density Functional Theory (DFT) and other ab initio methods are also employed to study reaction mechanisms, such as the oxidation of sulfides, by calculating the energies of reactants, transition states, and products. wayne.edumdpi.com

Interactive Data Tables

Physical and Thermochemical Properties (Experimental and Predicted)

| Property | Value | Unit | Source |

|---|---|---|---|

| Normal Boiling Point (Tb) | 431.00 ± 3.00 | K | NIST Webbook chemeo.com |

| Boiling Point | 167.2 | °C at 760 mmHg | LookChem lookchem.com |

| Flash Point | 52.8 | °C | LookChem lookchem.com |

| Density | 0.836 | g/cm³ | LookChem lookchem.com |

| Enthalpy of Vaporization (ΔHvap) | 37.99 | kJ/mol | Joback Method chemeo.com |

| Octanol/Water Partition Coeff. (logP) | 2.930 | Crippen Method chemeo.com | |

| Water Solubility (log10WS) | -2.64 | mol/l | Crippen Method chemeo.com |

| Critical Temperature (Tc) | 615.63 | K | Joback Method chemeo.com |

| Critical Pressure (Pc) | 2850.52 | kPa | Joback Method chemeo.com |

Table of Compound Names

| Compound Name |

|---|

| 1,3-bis(phenylthio)propane |

| 1,4-bis(phenylthio)butane |

| 1-bromobutane (B133212) |

| 1-halobutane |

| 1-halopropane |

| Adenosine triphosphate |

| Anisole |

| Butane, 1-(propylthio)- |

| Butyl propyl sulfide |

| Cysteine |

| Diethyl ether |

| Dimethyl sulfide |

| Diphenyl sulfide |

| Dodecyl methyl sulfide |

| Ethylene |

| Methyl phenyl sulfide |

| Phenyl vinyl sulfide |

| Propyl butyl sulfide |

| S-adenosylmethionine |

| Sodium butanethiolate |

| Sodium propanethiolate |

| Sulfur dichloride |

| Thioanisole |

| Thiophene (B33073) |

| Thiourea |

Materials Science Precursors

The application of Butane, 1-(propylthio)- as a direct precursor in materials science is not extensively documented in dedicated research findings. However, the broader class of alkyl sulfides and thioethers are compounds of interest in the synthesis of advanced materials. Thioethers can act as ligands for metal nanoparticles or as building blocks for sulfur-containing polymers. smolecule.comchinesechemsoc.org For example, related compounds like 1,4-Bis(propylthio)butane are noted for their potential use in creating polymers that require specific thiol functionalities. smolecule.com

Analytical Method Development

The primary area of research involving Butane, 1-(propylthio)- is in the context of analytical chemistry, where it serves as an analyte for the development and validation of methods for detecting volatile sulfur compounds. These methods are crucial in industries such as petroleum and environmental monitoring, where sulfur compounds can act as contaminants, catalyst poisons, or odorants. sgs.comsgs.com

Gas Chromatography (GC)

Gas chromatography is the principal technique for the analysis of Butane, 1-(propylthio)- and related alkyl sulfides. restek.com The National Institute of Standards and Technology (NIST) provides reference data for this compound, including its retention behavior on different types of GC columns. nist.gov Retention indices are used to identify compounds based on their elution time relative to standards.

The table below presents the non-polar retention indices for Butane, 1-(propylthio)- from the NIST database.

Interactive Data Table: Gas Chromatography Retention Indices for Butane, 1-(propylthio)-

| Retention Index | Column Type | Reference |

|---|---|---|

| 996.00 | Standard Non-Polar | NIST Webbook |

| 995.00 | Standard Non-Polar | NIST Webbook |

| 992.00 | Standard Non-Polar | NIST Webbook |

| 985.00 | Standard Non-Polar | NIST Webbook |

For enhanced sensitivity and selectivity, especially in complex matrices like petroleum products, GC is often coupled with sulfur-selective detectors. ysi.com

Sulfur Chemiluminescence Detection (SCD): This technique offers a highly sensitive and equimolar response to sulfur compounds, making it ideal for quantifying trace levels of analytes like butyl propyl sulfide in natural gas and other fuel products. sgs.com

Pulsed Flame Photometric Detector (PFPD): The PFPD is another sensitive detector used for sulfur speciation. ASTM Method D5623, for instance, outlines the determination of volatile sulfur compounds in light petroleum liquids using a GC-PFPD system, a method applicable to butyl propyl sulfide. ysi.com

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the definitive identification of Butane, 1-(propylthio)-. The electron ionization (EI) mass spectrum of the compound is available in the NIST database and provides a unique fragmentation pattern that serves as a chemical fingerprint. nist.gov The molecular ion peak ([M]⁺) appears at a mass-to-charge ratio (m/z) of 132, corresponding to its molecular weight. nist.gov

Key fragmentation patterns are essential for structural elucidation and confirmation.

Interactive Data Table: Major Ions in the Mass Spectrum of Butane, 1-(propylthio)-

| m/z (Mass/Charge) | Relative Intensity (%) | Possible Fragment Ion |

|---|---|---|

| 43 | 100.0 | [C₃H₇]⁺ |

| 57 | 89.2 | [C₄H₉]⁺ |

| 89 | 67.9 | [C₄H₉S]⁺ |

| 132 | 31.8 | [C₇H₁₆S]⁺ (Molecular Ion) |

| 41 | 30.5 | [C₃H₅]⁺ |

| 61 | 29.9 | [C₂H₅S]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center. nist.gov

Electrochemical Methods

Electrochemical techniques such as voltammetry have been developed for the analysis of various sulfide compounds. epa.govresearchgate.net These methods rely on the oxidation of the sulfide at an electrode surface to generate a measurable current. While general methods exist for detecting sulfides in aqueous and non-aqueous media, specific voltammetric studies focusing on the quantitative determination of Butane, 1-(propylthio)- are not widely reported. The development of such a method would involve optimizing parameters like the electrode material, supporting electrolyte, and voltammetric waveform (e.g., square wave voltammetry) to achieve sensitive and selective detection. epa.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-propylsulfanylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16S/c1-3-5-7-8-6-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRWJPVULTZZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304028 | |

| Record name | Butane, 1-(propylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613-46-3 | |

| Record name | Butyl propyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Thiaoctane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1-(propylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTYL PROPYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU0Z2TZ9Q0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Butane, 1 Propylthio and Its Analogues

Classical Synthetic Routes

Classical approaches to thioether synthesis are dominated by nucleophilic substitution reactions, which are reliable and well-documented in chemical literature.

Synthesis via Organometallic Reagents

While not as common for simple alkyl thioethers like Butane (B89635), 1-(propylthio)-, organometallic reagents can be used in the synthesis of more complex thioethers. For instance, Grignard reagents can react with S-alkyl, S-aryl, and S-vinyl thiosulfate (B1220275) sodium salts (Bunte salts) to produce sulfides in good yields. organic-chemistry.org This method avoids the use of odorous thiols. organic-chemistry.org

Advanced Synthetic Approaches

Modern synthetic chemistry offers more advanced and often more efficient methods for the formation of C-S bonds.

One notable advanced approach involves the use of thiourea (B124793) as a sulfur source. jove.comtandfonline.com The reaction of an alkyl halide with thiourea forms an S-alkylisothiouronium salt. tandfonline.com This intermediate can then be hydrolyzed under basic conditions to yield the corresponding thiol, which can then be alkylated to form a thioether, or in some cases, can directly lead to symmetrical thioethers. jove.comtandfonline.com This method is advantageous as it avoids the direct handling of volatile and malodorous thiols. tandfonline.com

Another modern technique is the indium triiodide-catalyzed substitution of an acetoxy group in various acetates with thiosilanes, providing a versatile route to different thioethers. organic-chemistry.org

Reaction Mechanisms and Reactivity Studies

Mechanistic Pathways of Thioether Formation

The synthesis of thioethers, such as Butane (B89635), 1-(propylthio)-, can be achieved through various methods, with nucleophilic substitution reactions being a primary route. masterorganicchemistry.comthieme-connect.de These reactions involve a thiol or thiolate as the nucleophile. masterorganicchemistry.comthieme-connect.de The choice between SN1 and SN2 pathways is largely dictated by the structure of the reactants. masterorganicchemistry.comsavemyexams.com

The formation of Butane, 1-(propylthio)- typically proceeds via an SN2 mechanism. This pathway involves the backside attack of a nucleophile, such as the propylthiolate anion (CH₃CH₂CH₂S⁻), on an electrophilic carbon of a butyl halide (e.g., 1-bromobutane). masterorganicchemistry.comyoutube.com The reaction is concerted, meaning the formation of the new carbon-sulfur bond and the cleavage of the carbon-halogen bond occur simultaneously. masterorganicchemistry.com This mechanism is favored for primary and secondary alkyl halides. youtube.com

Conversely, an SN1 mechanism would be more likely if a tertiary alkyl halide were used, as it proceeds through a stable carbocation intermediate. savemyexams.comyoutube.com In the context of synthesizing Butane, 1-(propylthio)-, this would involve the formation of a butyl carbocation, which is less stable than a tertiary carbocation and thus less favored. savemyexams.com The rate of an SN2 reaction is dependent on the concentrations of both the nucleophile and the alkyl halide, whereas the rate of an SN1 reaction depends only on the concentration of the alkyl halide. masterorganicchemistry.com

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Nucleophile] |

| Mechanism | Stepwise (Carbocation intermediate) | Concerted (Single step) |

| Substrate Preference | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |

| Stereochemistry | Racemization | Inversion of configuration |

In an SN1 reaction, the rate-determining step is the formation of a carbocation intermediate. masterorganicchemistry.com For the synthesis of a thioether, this would involve the departure of the leaving group from the alkyl halide to form a planar carbocation. nih.gov The nucleophilic thiol or thiolate would then attack this carbocation. nih.gov

In the more common SN2 pathway for the synthesis of Butane, 1-(propylthio)-, the reaction proceeds through a single transition state. In this transition state, the nucleophilic sulfur atom and the leaving group are both partially bonded to the electrophilic carbon atom. This results in an inversion of stereochemistry at the carbon center if it is chiral. masterorganicchemistry.com The stability of this transition state is influenced by steric hindrance; less hindered primary alkyl halides, like 1-bromobutane (B133212), react faster via the SN2 mechanism. beilstein-journals.org

Elucidation of SN1 and SN2 Reaction Mechanisms

Reactivity of the Sulfur Atom in Butane, 1-(propylthio)-

The sulfur atom in Butane, 1-(propylthio)- is the center of its reactivity due to its lone pairs of electrons and its ability to exist in various oxidation states. libretexts.orgmsu.edu

The sulfur atom in dialkyl sulfides like Butane, 1-(propylthio)- is highly nucleophilic. msu.eduambeed.com This is because the valence electrons of sulfur are less tightly held and more polarizable compared to oxygen. masterorganicchemistry.comreddit.com Consequently, sulfur is a better nucleophile than oxygen. msu.eduambeed.com This high nucleophilicity allows sulfides to react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. libretexts.orglibretexts.org

The thioether linkage in Butane, 1-(propylthio)- can be readily oxidized. acsgcipr.orgnih.gov Oxidation of the sulfide (B99878) can lead to the formation of two stable, higher oxidation state compounds: sulfoxides and sulfones. msu.edu

Mild oxidizing agents, such as hydrogen peroxide under controlled conditions, can selectively oxidize the sulfide to a sulfoxide (B87167). researchgate.netorganic-chemistry.org More vigorous oxidation, using stronger oxidizing agents or harsher reaction conditions, will further oxidize the sulfoxide to a sulfone. researchgate.netorganic-chemistry.org The reactivity of dialkyl sulfides towards oxidation is generally higher than that of diaryl or alkyl-aryl sulfides. researchgate.net The selective oxidation to sulfoxides can be challenging as over-oxidation to the sulfone is a common side reaction. acsgcipr.org Careful control of stoichiometry and reaction conditions is necessary to achieve high selectivity for the sulfoxide. acsgcipr.org

| Reactant | Oxidizing Agent | Product | Oxidation State of Sulfur |

|---|---|---|---|

| Butane, 1-(propylthio)- | Mild (e.g., H₂O₂ controlled) | Butyl propyl sulfoxide | 0 |

| Butyl propyl sulfoxide | Strong (e.g., H₂O₂ excess) | Butyl propyl sulfone | +2 |

The carbon-sulfur (C-S) bond in thioethers like Butane, 1-(propylthio)- can be cleaved under specific conditions. Various methods have been developed for the selective cleavage of C-S bonds, which can be useful in synthetic organic chemistry. nih.govrsc.orgresearchgate.net For instance, electrophilic halogenating reagents like N-bromosuccinimide (NBS) can mediate the selective cleavage of C(sp³)-S bonds. nih.gov The selectivity of C-S bond cleavage can be influenced by the nature of the alkyl groups attached to the sulfur. nih.gov Other methods for C-S bond cleavage involve transition metal catalysis or visible-light photoredox catalysis, which can proceed through the formation of a carbocation intermediate. acs.orgresearchgate.net

Oxidative Transformations of the Thioether Linkage

Kinetic and Thermodynamic Considerations in Reactions Involving Butane, 1-(propylthio)-

While specific kinetic and thermodynamic data for reactions involving Butane, 1-(propylthio)- are not extensively documented in publicly available literature, the reactivity of this simple dialkyl thioether can be understood by examining studies on analogous compounds and general principles of thioether chemistry. Key reactions of thioethers include oxidation, alkylation, and coordination to metal centers.

Oxidation: The oxidation of thioethers to sulfoxides and subsequently to sulfones is a common and well-studied transformation. The kinetics of these oxidations are typically second-order, being first-order in both the thioether and the oxidizing agent. rasayanjournal.co.in Studies on the oxidation of various alkyl phenyl sulfides have shown that the reaction rate is influenced by the electronic properties of the substituents. For instance, electron-donating alkyl groups can increase the rate of oxidation by increasing the electron density on the sulfur atom, making it more susceptible to electrophilic attack by the oxidant. rasayanjournal.co.inresearchgate.net In the case of Butane, 1-(propylthio)-, the butyl and propyl groups are simple alkyl groups with similar, mild electron-donating effects.

The rate of oxidation is also dependent on the nature of the oxidant and the solvent. For example, the oxidation of methyl 4-nitrophenyl sulfide with dimethyldioxirane (B1199080) follows second-order kinetics, and the mechanism can shift from a concerted process to a two-step reaction involving a betaine (B1666868) intermediate depending on the polarity of the solvent. nih.gov The activation parameters for these reactions provide insight into the transition state. For the oxidation of methyl 4-nitrophenyl sulfide to its sulfoxide in acetone, the activation enthalpy (ΔH‡) and entropy (ΔS‡) have been determined, reflecting the energetics of the transition state. nih.gov While direct values for Butane, 1-(propylthio)- are not available, similar activation parameters would be expected for its oxidation under comparable conditions.

Table 1: Kinetic Data for the Oxidation of Selected Sulfides

| Sulfide | Oxidant | Solvent | Temperature (°C) | Rate Constant (k) | Reference |

|---|---|---|---|---|---|

| Methyl Phenyl Sulfide | Cetyltrimethylammonium dichromate | Acetic Acid/Water (60:40) | 30 | Value not specified, second-order kinetics | rasayanjournal.co.in |

| Ethyl Phenyl Sulfide | Cetyltrimethylammonium dichromate | Acetic Acid/Water (60:40) | 30 | Value not specified, rate is lower than for methyl phenyl sulfide | rasayanjournal.co.in |

| n-Propyl Phenyl Sulfide | Cetyltrimethylammonium dichromate | Acetic Acid/Water (60:40) | 30 | Value not specified, rate is lower than for ethyl phenyl sulfide | rasayanjournal.co.in |

| Methyl 4-nitrophenyl Sulfide | Dimethyldioxirane | Acetone | 25 | Data available in source | nih.gov |

Note: Specific rate constant values from the literature require direct consultation of the source documents. The table illustrates the type of data available for analogous compounds.

Thermodynamics of Metal Coordination: Thioethers act as ligands, coordinating to metal ions through the sulfur atom. The thermodynamics of this coordination have been studied for various thioethers and metal ions. For instance, the complexation of d¹⁰ metal ions like Zn²⁺, Cd²⁺, Hg²⁺, and Ag⁺ with diethylsulfide (a close analogue to Butane, 1-(propylthio)-) has been investigated in acetonitrile (B52724). rsc.orgresearchgate.net These studies show that stable complexes are formed, with the reactions generally being enthalpically driven, as indicated by negative enthalpy changes (ΔH°). rsc.orgresearchgate.net The entropy changes (ΔS°) are also typically negative, which is expected when two or more particles form a single complex, leading to a more ordered system. rsc.org

The stability of these metal-thioether complexes is highly dependent on the solvent. researchgate.net For example, the stability of complexes between thioethers and metal ions like Hg²⁺ and Ag⁺ is lower in a more strongly solvating solvent like dimethyl sulfoxide (DMSO) compared to acetonitrile (AN). researchgate.nettesisenred.net This is because the solvent molecules compete with the thioether for coordination to the metal ion.

Table 2: Thermodynamic Parameters for the Complexation of Diethylsulfide with Metal Ions in Acetonitrile at 298.15 K

| Metal Ion | Complex | log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Reference |

|---|---|---|---|---|---|---|

| Hg²⁺ | [Hg(Et₂S)]²⁺ | Data in source | Data in source | Data in source | Data in source | rsc.org |

| Ag⁺ | [Ag(Et₂S)]⁺ | Data in source | Data in source | Data in source | Data in source | rsc.org |

Note: This table is representative of the thermodynamic data available for simple dialkyl sulfides and illustrates the expected parameters for Butane, 1-(propylthio)-. Specific values are found within the cited literature.

Stereochemical Aspects of Reactions Involving Butane, 1-(propylthio)- (if applicable, drawing from general organic chemistry principles)

Butane, 1-(propylthio)- is a prochiral molecule. The sulfur atom is not a stereocenter, but it becomes one upon oxidation to a sulfoxide. The two faces of the sulfur atom are diastereotopic, and their reaction with a chiral, non-racemic reagent can proceed at different rates, leading to a non-racemic mixture of the two possible sulfoxide enantiomers. This process is known as enantioselective sulfoxidation.

The field of asymmetric sulfoxidation is well-developed, with numerous methods employing chiral catalysts or reagents. libretexts.org These methods often involve transition metal complexes with chiral ligands or enzymatic systems. ingentaconnect.commdpi.com

Catalytic Asymmetric Oxidation: A common approach involves the use of a titanium-based catalyst system, such as one derived from titanium(IV) isopropoxide and a chiral dialkyl tartrate, in the presence of an oxidizing agent like hydrogen peroxide or an alkyl hydroperoxide. ingentaconnect.com The enantioselectivity of these reactions can be very high, often exceeding 90% enantiomeric excess (ee). organic-chemistry.org The choice of solvent and the specific chiral ligand are crucial for achieving high enantioselectivity. ingentaconnect.com For a substrate like Butane, 1-(propylthio)-, these catalytic systems would be expected to produce chiral (R)- or (S)-butyl propyl sulfoxide, with the specific enantiomer favored depending on the chirality of the catalyst used.

Enzymatic oxidations, for instance using cyclohexanone (B45756) monooxygenase (CHMO) or whole-cell biocatalysts like certain strains of Pseudomonas or fungi, are also highly effective for the enantioselective oxidation of prochiral sulfides. libretexts.orgmdpi.comnih.gov These biocatalytic methods can offer excellent enantioselectivity (often >99% ee) under mild reaction conditions. mdpi.com The outcome of such a reaction with Butane, 1-(propylthio)- would depend on the specific enzyme's active site, which dictates the facial selectivity of the oxidation. Studies on similar substrates, like phenyl n-propyl sulfide, have shown that the chain length of the alkyl group can significantly affect the enantioselectivity of the enzymatic sulfoxidation. nih.gov

Table 3: Examples of Enantioselective Oxidation of Prochiral Sulfides

| Sulfide | Catalyst/Reagent | Oxidant | Enantiomeric Excess (ee) | Configuration of Major Enantiomer | Reference |

|---|---|---|---|---|---|

| Methyl phenyl sulfide | Titanium/Schiff base catalyst | H₂O₂ | Up to 73% | Not specified | ingentaconnect.com |

| p-Chlorophenyl methyl sulfide | Fe(acac)₃ / Chiral Ligand | H₂O₂ | 92% | Not specified | libretexts.org |

| Alkyl aryl sulfides | Pseudomonas frederiksbergensis (whole cell) | - | 81-99% | (S) | organic-chemistry.orgnih.gov |

| Alkyl aryl sulfides | Aspergillus japonicus (whole cell) | - | >99% | (R) | mdpi.com |

Note: This table provides examples of the high enantioselectivities achievable in the oxidation of prochiral sulfides, which are directly relevant to the potential stereochemical outcomes of reactions involving Butane, 1-(propylthio)-.

Reactions at the carbon chains of Butane, 1-(propylthio)-, such as free-radical halogenation, would follow standard stereochemical principles. For instance, radical substitution at a methylene (B1212753) group (e.g., C-2 of the butyl chain) would generate a new stereocenter. If the starting material is achiral, the product will be a racemic mixture of the two possible enantiomers.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton NMR (¹H NMR) provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For Butane (B89635), 1-(propylthio)-, which has the structure CH₃CH₂CH₂-S-CH₂CH₂CH₂CH₃, there are seven unique sets of protons. The chemical shifts (δ) are influenced by the electronegativity of the adjacent sulfur atom, which deshields nearby protons, causing them to resonate further downfield.

The protons on the methylene (B1212753) carbons directly attached to the sulfur atom (α-protons) are expected around δ 2.5 ppm. Protons further from the sulfur atom (β, γ, etc.) are progressively more shielded and appear further upfield. The signal for each set of protons is split into a characteristic pattern by the protons on adjacent carbons, following the n+1 rule. For example, a methyl group (CH₃) next to a methylene group (CH₂) will appear as a triplet (2+1=3).

Table 1: Predicted ¹H NMR Data for Butane, 1-(propylthio)-

| Protons (Structure) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ -CH₂-CH₂-S-CH₂-CH₂-CH₂-CH₃ | ~0.91 | Triplet |

| CH₃-CH₂ -CH₂-S-CH₂-CH₂-CH₂-CH₃ | ~1.42 | Sextet |

| CH₃-CH₂-CH₂ -S-CH₂-CH₂-CH₂-CH₃ | ~1.59 | Quintet |

| CH₃-CH₂-CH₂-S-CH₂ -CH₂-CH₂-CH₃ | ~2.50 | Triplet |

| CH₃-CH₂-CH₂-S-CH₂-CH₂ -CH₂-CH₃ | ~1.57 | Sextet |

| CH₃-CH₂-CH₂-S-CH₂-CH₂-CH₂ -CH₃ | ~2.50 | Triplet |

| CH₃-CH₂-CH₂-S-CH₂-CH₂-CH₂-CH₃ | ~0.98 | Triplet |

Note: Data are predicted based on standard chemical shift values and analysis of similar sulfide (B99878) compounds. Actual values may vary based on solvent and experimental conditions.

¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms in a molecule and provides information about their electronic environment. Due to the asymmetry of Butane, 1-(propylthio)-, all seven carbon atoms are chemically distinct and produce a unique signal in the ¹³C NMR spectrum. libretexts.org Similar to ¹H NMR, carbons closer to the electronegative sulfur atom are deshielded and appear at a higher chemical shift (downfield).

Table 2: Experimental ¹³C NMR Data for Butane, 1-(propylthio)-

| Carbon (Structure) | Chemical Shift (δ, ppm) |

| C H₃-CH₂-CH₂-S-CH₂-CH₂-CH₂-CH₃ | 13.7 |

| CH₃-C H₂-CH₂-S-CH₂-CH₂-CH₂-CH₃ | 22.1 |

| CH₃-CH₂-C H₂-S-CH₂-CH₂-CH₂-CH₃ | 31.8 |

| CH₃-CH₂-CH₂-S-C H₂-CH₂-CH₂-CH₃ | 32.2 |

| CH₃-CH₂-CH₂-S-CH₂-C H₂-CH₂-CH₃ | 34.3 |

| CH₃-CH₂-CH₂-S-CH₂-CH₂-C H₂-CH₃ | 23.2 |

| CH₃-CH₂-CH₂-S-CH₂-CH₂-CH₂-C H₃ | 13.9 |

Source: SDBSWeb, National Institute of Advanced Industrial Science and Technology (AIST), Japan.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's covalent framework.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. libretexts.org For Butane, 1-(propylthio)-, a COSY spectrum would show cross-peaks connecting the signals of adjacent methylene and methyl groups within the propyl and butyl chains, confirming their sequential connectivity.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These spectra correlate proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. This allows for the confident assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections across heteroatoms (like sulfur) and for assigning quaternary carbons (carbons with no attached protons). In this molecule, an HMBC spectrum would show correlations between the α-protons and the β-carbons, further solidifying the structural assignment. libretexts.org

¹³C NMR Spectroscopy for Carbon Skeleton Determination

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. purdue.edulibretexts.org The resulting mass spectrum is a unique fingerprint of the molecule.

For Butane, 1-(propylthio)-, the molecular ion (M⁺) peak appears at an m/z of 132, corresponding to the molecular weight of C₇H₁₆S. nist.gov The fragmentation pattern is dominated by cleavage of the C-S and C-C bonds. Alpha-cleavage (cleavage of the C-C bond adjacent to the sulfur atom) is a characteristic fragmentation pathway for sulfides.

Table 3: Major Ions in the Electron Ionization Mass Spectrum of Butane, 1-(propylthio)-

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 132 | [CH₃(CH₂)₂S(CH₂)₃CH₃]⁺ | Molecular Ion (M⁺) |

| 89 | [S(CH₂)₃CH₃]⁺ | Loss of propyl radical (•CH₂CH₂CH₃) |

| 75 | [SCH₂CH₂CH₃]⁺ | Loss of butyl radical (•CH₂(CH₂)₂CH₃) |

| 57 | [CH₃(CH₂)₃]⁺ | Butyl cation |

| 43 | [CH₃CH₂CH₂]⁺ | Propyl cation |

| 41 | [CH₂CH=CH₂]⁺ | Allyl cation (from rearrangement) |

Source: NIST Mass Spectrometry Data Center. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. colorado.edu This hyphenated technique is ideal for separating volatile compounds like Butane, 1-(propylthio)- from a mixture and confirming their identity. nih.govshimadzu.com

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a long capillary column. shimadzu.com Compounds separate based on their boiling points and interactions with the column's stationary phase. Butane, 1-(propylthio)- has reported Kovats retention indices of 972 on a standard non-polar column and approximately 1173-1196 on a standard polar column. nih.govchemeo.com The retention time is a characteristic property used for initial identification.

As the compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum. colorado.edu By matching both the retention time and the mass spectrum to a known standard or a library database (like the NIST library), a highly confident identification of Butane, 1-(propylthio)- can be made, and its purity can be assessed. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov

FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing a spectrum that reveals the vibrational transitions of its constituent bonds. wikipedia.org For organic molecules like "Butane, 1-(propylthio)-", the FTIR spectrum is expected to show characteristic peaks corresponding to C-H and C-S bond vibrations. The analysis of related alkanes like butane shows that the spectral features are influenced by the different conformations the molecule can adopt. uci.edu The use of techniques like dual beam FTIR can help in studying dynamic surface processes, which is relevant for understanding the behavior of such compounds in catalytic reactions. rsc.org While a specific, complete FTIR spectrum for "Butane, 1-(propylthio)-" is available, detailed peak assignments would typically involve comparison with spectra of similar compounds and computational modeling. nih.govdtic.mil

Raman spectroscopy provides complementary information to FTIR by measuring the inelastic scattering of monochromatic light. ru.nl For thioethers like "Butane, 1-(propylthio)-", Raman spectroscopy would be particularly sensitive to the vibrations of the C-S bond, which often yield strong Raman signals. The analysis of similar molecules like butane has been performed, providing insights into the vibrational modes of alkane chains. uci.edu While a specific Raman spectrum for "Butane, 1-(propylthio)-" is noted as available, a detailed interpretation would require further analysis of the peak positions and intensities to assign them to specific molecular vibrations. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

X-ray Diffraction (XRD) for Crystallographic Structural Information

X-ray diffraction (XRD) is a non-destructive technique primarily used to determine the atomic and molecular structure of a crystal. malvernpanalytical.com The arrangement of atoms in a crystal lattice causes a beam of incident X-rays to diffract into many specific directions, producing a unique diffraction pattern. ethz.ch This pattern serves as a fingerprint for the crystalline solid. americanpharmaceuticalreview.com

Photoelectron Spectroscopy for Elemental Composition and Chemical State

Photoelectron spectroscopy is a surface-sensitive technique used to determine the elemental composition and chemical state of the elements within a material. wikipedia.org

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), involves irradiating a material with a beam of X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nanometers of the surface. wikipedia.orgunimi.it The binding energy of the ejected electrons is characteristic of the element and its chemical environment. tib.eu

For "Butane, 1-(propylthio)-", an XPS analysis would provide quantitative information about the carbon and sulfur atoms. The C 1s spectrum would show peaks corresponding to the different chemical environments of the carbon atoms in the butyl and propyl chains. The S 2p spectrum would provide a characteristic signal for the sulfur atom in the thioether linkage. Chemical shifts in the binding energies of these core levels can reveal information about the oxidation state and bonding of the elements. tib.eucarleton.edu For instance, studies on linear alkanes have shown that the C1s binding energies shift depending on the position of the carbon atom within the chain. diva-portal.org While no specific XPS data for "Butane, 1-(propylthio)-" is currently published, the principles of XPS suggest it would be a powerful tool for its surface chemical analysis. carleton.edu

Advanced Chromatographic Separations

Advanced chromatographic techniques are essential for the separation and analysis of complex mixtures and the determination of the purity of chemical substances. For a volatile sulfur compound like Butane, 1-(propylthio)-, Gas Chromatography (GC) is a primary analytical tool. However, for the analysis of its non-volatile derivatives, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Gas Chromatography (GC) for Volatility and Purity Assessments

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. It is widely used to determine the purity of substances like Butane, 1-(propylthio)- and to study its volatility. The purity of the carrier gas used, such as helium or hydrogen, is crucial for achieving a stable baseline, sharp peaks, and high detector sensitivity. organomation.com

In the analysis of sulfur compounds, specialized GC systems are often employed to prevent the degradation of the analyte on hot metal surfaces. dps-instruments.com These systems utilize inert sample paths and sensitive detectors like the Flame Photometric Detector (FPD) or a Mass Spectrometer (MS). dps-instruments.comresearchgate.net The National Institute of Standards and Technology (NIST) database confirms the availability of GC and Mass Spectrum data for Butane, 1-(propylthio)-. nist.govnist.gov

Research on related alkyl sulfides provides insight into typical GC conditions. For instance, the analysis of isomers of propyl and butyl sulfides has been performed using GC coupled with mass spectrometry (GC-MS). juniperpublishers.com A common method involves injecting the sample into a heated port (e.g., 250 °C) and using a temperature-programmed column to separate components based on their boiling points and interactions with the stationary phase. researchgate.netjuniperpublishers.com For example, a temperature program might start at 40°C and ramp up to 300°C to elute all compounds of interest. juniperpublishers.com The choice of column is critical; thick-film capillary columns, such as a 100% polydimethylsiloxane (B3030410) phase (e.g., Rtx-1), are effective for resolving volatile sulfur compounds. restek.com

The table below summarizes typical GC parameters used for the analysis of alkyl sulfides, which are applicable for assessing the volatility and purity of Butane, 1-(propylthio)-.

| Parameter | Instrument/Condition | Purpose | Reference |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, and quantification. | juniperpublishers.comnih.gov |

| Injector | Splitless mode, 250 °C | Introduces the sample without splitting to maximize sensitivity. | juniperpublishers.com |

| Carrier Gas | Helium, ultra-high purity | Transports the sample through the column; high purity ensures baseline stability. | chromatographyonline.com |

| Column | Rtx-1 (100% polydimethylsiloxane), 60 m x 0.53 mm ID, 7.00 µm film thickness | Separates volatile sulfur compounds. The thick film aids in retaining and resolving highly volatile components. | restek.com |

| Oven Program | Initial 40°C (hold 1 min), ramp at 40°C/min to 300°C (hold 1 min) | Controls volatility by temperature, allowing for the separation of compounds with different boiling points. | juniperpublishers.com |

| Detector | Ion Trap Mass Spectrometer (ITMS) or Quadrupole Mass Spectrometer (TQMS) | Detects and helps identify compounds by their mass-to-charge ratio. | juniperpublishers.comnih.gov |

High-Performance Liquid Chromatography (HPLC) for Non-volatile Derivatives

While Butane, 1-(propylthio)- itself is too volatile for direct HPLC analysis, the technique is invaluable for analyzing its non-volatile derivatives. researchgate.net Derivatization converts the analyte into a form that is more easily retained and detected in an HPLC system. libretexts.org This often involves attaching a chromophoric or fluorophoric group to the molecule, making it detectable by UV-Visible or fluorescence detectors. libretexts.orggoogle.com

One established method involves the conversion of alkyl sulfides into arylsulfonylsulfilimine derivatives. google.com This is achieved by reacting the sulfide with an agent like N-halogeno-N-metal arylsulfonamidate on a microscale. google.com The resulting derivative is less polar and absorbs UV light, allowing for separation by reverse-phase HPLC and quantification with a UV detector. google.com This derivatization improves column separation and allows for the detection of quantities as low as 20 nanograms. google.com

Another advanced approach is the derivatization of thiols and sulfides for analysis by HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). acs.org Reagents such as 4,4′-dithiodipyridine (DTDP) react with thioethers via thiol-disulfide exchange to produce derivatives that can be positively charged in an acidified mobile phase. acs.org This property significantly enhances sensitivity when using electrospray ionization in positive ion mode (ESI+), making it suitable for ultratrace level analysis. acs.org The separation is typically performed on a C18 column using a gradient elution with solvents like aqueous formic acid and acetonitrile (B52724). acs.org

The following table outlines representative conditions for the HPLC analysis of non-volatile thioether derivatives.

| Parameter | Instrument/Condition | Purpose | Reference |

| Technique | High-Performance Liquid Chromatography with UV or MS/MS detection | Separation and quantification of non-volatile derivatives. | google.comacs.org |

| Derivatization Agent | 1. Chloramine-B 2. 4,4′-dithiodipyridine (DTDP) | 1. Creates a UV-absorbing arylsulfonylsulfilimine derivative. 2. Creates a positively charged pyridyl derivative for sensitive MS detection. | google.comacs.org |

| Column | 1. Waters Associates Radial-PAK C18 (10µ) 2. Alltima C18 (5 µm, 250 mm x 2.1 mm) | Reversed-phase columns for separating the non-polar derivatives. | google.comacs.org |

| Mobile Phase | 1. Aqueous methanol (B129727) or acetonitrile 2. Gradient of 0.5% aqueous formic acid (A) and 0.5% formic acid in acetonitrile (B) | Elutes the derivatives from the column. Gradient elution is used for complex mixtures. | google.comacs.org |

| Detector | 1. UV Detector 2. Tandem Mass Spectrometer (MS/MS) with ESI+ | 1. Quantifies UV-absorbing derivatives. 2. Provides highly sensitive and selective detection and quantification. | google.comacs.org |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for its balance of accuracy and computational cost. imperial.ac.uknih.gov It is widely used to simulate the electronic structure of molecules, providing a basis for calculating various molecular properties and predicting chemical behavior. imperial.ac.uk

A fundamental step in computational analysis is geometry optimization, which seeks to find the three-dimensional arrangement of atoms that corresponds to the lowest energy on the potential energy surface. shodor.orgarxiv.org This process iteratively calculates the energy and forces on each atom, adjusting their positions until a stationary point, typically a local or global minimum, is reached. arxiv.orgnubakery.org

For Butane (B89635), 1-(propylthio)-, DFT calculations would determine the precise bond lengths, bond angles, and dihedral angles of its most stable conformer. This information is crucial for understanding its steric and electronic properties. The optimized geometry serves as the foundation for subsequent calculations, such as spectroscopic predictions. arxiv.org

Table 1: Predicted Geometrical Parameters for Butane, 1-(propylthio)- (Illustrative) This table illustrates the types of parameters obtained from a DFT geometry optimization. Actual values would be determined by specific DFT functional and basis set choices.

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C-S | ~1.82 Å |

| Bond Length | C-C | ~1.54 Å |

| Bond Angle | C-S-C | ~99° |

| Dihedral Angle | C-C-S-C | Variable (defines conformation) |

Once an optimized geometry is obtained, DFT can accurately predict various spectroscopic properties that are essential for chemical identification and characterization.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. nih.govrsc.org Using methods like the Gauge-Independent Atomic Orbital (GIAO), it is possible to calculate the magnetic shielding tensors for each nucleus. nih.govmdpi.com These theoretical values correlate well with experimental chemical shifts, aiding in the assignment of ¹H and ¹³C NMR spectra and confirming molecular structures. nih.govaps.org The choice of DFT functional and basis set is critical for achieving high accuracy. mdpi.com

Table 2: Hypothetical DFT-Predicted ¹H and ¹³C NMR Chemical Shifts for Butane, 1-(propylthio)- These values are illustrative of what a DFT calculation would predict. The labels (a-g) correspond to unique carbon and attached proton environments in the molecule CH₃(a)-CH₂(b)-CH₂(c)-S-CH₂(d)-CH₂(e)-CH₂(f)-CH₃(g).

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹³C | a | ~13.7 |

| ¹³C | b | ~22.5 |

| ¹³C | c | ~32.0 |

| ¹³C | d | ~34.0 |

| ¹H | a | ~0.9 |

| ¹H | c | ~2.5 |

| ¹H | d | ~2.5 |

Vibrational Frequencies: DFT calculations can determine the harmonic vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. wisc.edu These calculations involve computing the second derivative of the energy with respect to atomic displacements (the Hessian matrix). wisc.edu Calculated frequencies often systematically deviate from experimental values, necessitating the use of empirical scaling factors to improve agreement. nih.gov These predicted spectra are invaluable for identifying functional groups and confirming structural assignments. researchgate.net

DFT is a powerful tool for investigating the pathways of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect them. nubakery.org The energy difference between the reactants and the transition state defines the activation energy, a key parameter for understanding reaction kinetics. jmchemsci.com For Butane, 1-(propylthio)-, DFT could be used to explore potential reactions such as oxidation at the sulfur atom or thermal decomposition, providing detailed, atomistic insight into the reaction mechanism. oregonstate.edursc.org

Natural Bond Orbital (NBO) analysis is a technique used to interpret a complex molecular wavefunction in terms of simple, intuitive chemical concepts like bonds, lone pairs, and atomic charges. uni-muenchen.defaccts.de It transforms the calculated orbitals into a localized form that corresponds closely to the Lewis structure picture. uni-muenchen.de

NBO analysis provides quantitative information on:

Electron Density Distribution: It calculates partial atomic charges through Natural Population Analysis (NPA), revealing the effects of electronegativity. uni-muenchen.de

Hybridization: It describes the hybrid orbitals (e.g., sp³, sp²) that form each bond.

Donor-Acceptor Interactions: It quantifies the delocalization of electron density from filled (donor) orbitals, like bonds or lone pairs, to empty (acceptor) anti-bonding orbitals. researchgate.net These interactions, often a form of hyperconjugation, are key to understanding molecular stability. wisc.edu

For Butane, 1-(propylthio)-, NBO analysis would characterize the polarity of the C-S bonds, the nature of the sulfur lone pairs, and the stabilizing interactions between these orbitals and adjacent anti-bonding orbitals.

Table 3: Illustrative NBO Analysis Results for the C-S-C Moiety in Butane, 1-(propylthio)- This table shows examples of data obtained from an NBO analysis, including orbital type, electron occupancy, and the primary stabilizing delocalization interactions.

| Donor NBO | Occupancy | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| σ(C-S) | 1.98e | σ(C-H) | ~1.5 |

| LP(1) S | 1.97e | σ(C-C) | ~2.8 |

| LP(2) S | 1.85e | σ*(C-H) | ~4.1 |

Elucidation of Reaction Mechanisms and Transition States

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While DFT provides high accuracy for electronic properties, its computational cost limits its application to relatively small systems or short timescales. Molecular Mechanics (MM) and Molecular Dynamics (MD) offer a computationally efficient alternative for studying the conformational behavior of larger or more flexible molecules. njit.edu These methods use classical mechanics and a set of parameters known as a force field to describe the potential energy of a system. mdpi.com

Butane, 1-(propylthio)- possesses several single bonds (C-C and C-S) around which rotation can occur, leading to a variety of different spatial arrangements known as conformations. libretexts.org The study of the relative energies of these conformers is known as conformational analysis.

Similar to the classic example of n-butane, rotation around the central bonds of Butane, 1-(propylthio)- will lead to staggered (lower energy) and eclipsed (higher energy) conformers. libretexts.org The staggered conformers can be further classified as anti (where the largest groups are 180° apart) or gauche (where they are approximately 60° apart). youtube.com The anti conformation is typically the most stable due to minimized steric hindrance. scribd.com

Molecular mechanics calculations can efficiently map the potential energy surface as a function of dihedral angle rotation, identifying all the energy minima (stable conformers) and the energy barriers between them. shodor.orgnjit.edu Molecular dynamics simulations can then be used to observe how the molecule explores this energy landscape over time, providing a dynamic picture of its flexibility and the populations of different conformers at a given temperature. researchgate.net

Conformational Analysis and Energy Landscapes

Quantum Chemical Calculations Beyond DFT (e.g., Hartree-Fock, post-Hartree-Fock methods)

While Density Functional Theory (DFT) is a widely used method in computational chemistry, more rigorous quantum chemical calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can provide a more detailed and accurate description of the electronic structure of molecules like Butane, 1-(propylthio)-.

The Hartree-Fock method is a foundational ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. numberanalytics.comscience.gov However, a key limitation of the HF method is its neglect of electron correlation, which is the interaction and correlated movement of electrons. numberanalytics.comcatalysis.blog For accurate energy and property predictions, especially for systems with significant electron-electron interactions, it is crucial to go beyond the Hartree-Fock approximation.

Post-Hartree-Fock methods systematically improve upon the Hartree-Fock method by including electron correlation. numberanalytics.comcatalysis.blog Some of the most common post-Hartree-Fock methods include:

Møller-Plesset Perturbation Theory (MP2): This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. acs.orgfaccts.de MP2 is often a good compromise between computational cost and accuracy for capturing a significant portion of the electron correlation energy. faccts.de Studies on other sulfur-containing molecules have demonstrated the utility of MP2 for obtaining reliable geometries and energies. researchgate.net

Configuration Interaction (CI): CI methods express the true wavefunction as a linear combination of the Hartree-Fock determinant and determinants corresponding to excited electronic states. catalysis.blogyoutube.com Full CI, which includes all possible excited determinants, provides the exact solution to the Schrödinger equation within the given basis set, but it is computationally very expensive and feasible only for very small molecules. youtube.com Truncated CI methods, such as CISD (CI with single and double excitations), are more computationally tractable.

Coupled Cluster (CC) Theory: CC methods, such as CCSD and CCSD(T), are highly accurate methods that are considered the "gold standard" for many applications. catalysis.blog They provide a size-consistent and size-extensive description of electron correlation, which is important for comparing molecules of different sizes. numberanalytics.com

For Butane, 1-(propylthio)-, these post-Hartree-Fock methods could be employed to accurately calculate various properties, such as conformational energies, bond dissociation energies, and reaction barriers, providing a benchmark for less computationally expensive methods like DFT. For instance, a study of various sulfur-containing molecules found that MP2 level of theory provided geometries comparable to experimental results. researchgate.net

Table 2: Comparison of Quantum Chemical Calculation Methods

| Method | Treatment of Electron Correlation | Typical Accuracy | Computational Cost |

| Hartree-Fock (HF) | Neglected | Lowest | Low |

| Møller-Plesset (MP2) | Included via perturbation theory | Good | Moderate |

| Configuration Interaction (CI) | Included via linear combination of determinants | High (depends on truncation) | High |

| Coupled Cluster (CC) | Included via an exponential ansatz | Very High | Very High |

Computational Design and Screening of Butane, 1-(propylthio)- Analogues

The computational design and screening of analogues of Butane, 1-(propylthio)- can be a powerful strategy for discovering new molecules with desired properties. nih.gov This approach is widely used in drug discovery and materials science to explore a vast chemical space efficiently. nih.govnih.gov

The process typically begins with the identification of Butane, 1-(propylthio)- as a lead compound. The next step involves the creation of a virtual library of analogues. This can be achieved by systematically modifying the structure of the parent molecule, for example, by:

Altering the length or branching of the alkyl chains. acs.org

Introducing different functional groups.

Replacing the thioether linkage with other isosteric groups. researchgate.net

Once the virtual library is generated, a high-throughput virtual screening can be performed. This involves using computational methods to predict the properties of each analogue and to rank them based on a set of predefined criteria. Common techniques used in virtual screening include:

Molecular Docking: If the target of interest is a biological macromolecule, such as an enzyme or receptor, molecular docking can be used to predict the binding affinity and mode of each analogue to the target's active site. wiley.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a molecule with its biological activity or a specific property. These models can be used to rapidly predict the activity of new analogues.

ADME/Tox Prediction: In the context of drug discovery, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of potential drug candidates. wiley.com Computational models can be used to predict these properties for the designed analogues.

For instance, a computational screening of thioether analogues could be performed to identify compounds with improved metabolic stability, a common challenge with thioethers in medicinal chemistry. researchgate.net The screening could prioritize analogues that are less susceptible to oxidation by metabolic enzymes. researchgate.net The top-ranked candidates from the virtual screening can then be synthesized and experimentally tested, significantly reducing the time and cost compared to a purely experimental approach. nih.gov

Butane, 1 Propylthio As a Key Intermediate in Organic Synthesis

Role as a Precursor for Thioether-Containing Building Blocks

The fundamental utility of simple thioethers like Butane (B89635), 1-(propylthio)- in organic synthesis lies in their capacity to act as foundational structures for creating more elaborate thioether-containing building blocks. The thioether linkage (C-S-C) is relatively stable, but the sulfur atom can be manipulated chemically, primarily through oxidation, to introduce new functionalities.

Thiols are known to be more acidic than their alcohol counterparts, and their conjugate bases, thiolates, are excellent nucleophiles. masterorganicchemistry.com The synthesis of simple thioethers often involves the Sₙ2 reaction between a thiolate and an alkyl halide. masterorganicchemistry.com For instance, Butane, 1-(propylthio)- can be synthesized by reacting propanethiol with a 1-halobutane or butanethiol with a 1-halopropane under basic conditions.

Once formed, these simple thioethers can be precursors themselves. The sulfur atom can be oxidized to form sulfoxides and subsequently sulfones, which are important functional groups in medicinal chemistry and materials science. masterorganicchemistry.com Furthermore, alkylthio groups are used to construct larger, specialized molecules. For example, various alkylthioalkanoic acids, such as propylthio-undecanoic acid and propylthio-octanoic acid, have been synthesized by reacting alkylthiols with ω-bromoalkanoic acids. researchgate.net These resulting molecules are not simple thioethers but are complex building blocks used in the biosynthesis of novel sulfur-containing polymers, specifically polyhydroxyalkanoates (PHAs), which have potential applications in medicine due to their antimicrobial properties. researchgate.net

Integration into Complex Organic Synthesis Schemes

The propylthio moiety, the key functional part of Butane, 1-(propylthio)-, is incorporated into various precursors for the synthesis of complex organic molecules, including heterocyclic compounds and functional materials.

Synthesis of Heterocyclic Compounds Incorporating Alkylthio Moieties

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and natural products. The incorporation of an alkylthio group, such as a propylthio group, into a heterocyclic precursor can be a key step in the synthesis of more complex, functionalized ring systems.

A significant example is the synthesis of highly substituted thieno[2,3-b]pyridines, a class of sulfur-containing heterocycles. Research has demonstrated that 3-(arylethynyl)-2-(propylthio)pyridines are effective precursors for these molecules. rsc.orgmdpi.com In these reactions, the propylthio-substituted pyridine (B92270) undergoes an electrophilic cyclization. For instance, the reaction of 3-(phenylethynyl)-2-(propylthio)pyridine with various diaryl diselenides in the presence of Oxone® as an oxidant leads to the formation of 2-aryl-3-(organoselanyl)thieno[2,3-b]pyridines in high yields. rsc.org

Table of Selected Thieno[2,3-b]pyridine (B153569) Synthesis Yields Starting Material: 3-(phenylethynyl)-2-(propylthio)pyridine

| Reagent | Product | Yield (%) | Reaction Time (h) |

| (4-MeC₆H₄Se)₂ / Oxone® | 2-phenyl-3-((4-methylphenyl)selanyl)thieno[2,3-b]pyridine | 95 | 2.5 |

| (4-ClC₆H₄Se)₂ / Oxone® | 3-((4-chlorophenyl)selanyl)-2-phenylthieno[2,3-b]pyridine | 97 | 3 |

| (n-BuSe)₂ / Oxone® | 3-(butylselanyl)-2-phenylthieno[2,3-b]pyridine | 93 | 2 |

This table is based on data from a study on the synthesis of chalcogenylated heterocycles. rsc.org

This synthetic strategy highlights how a molecule containing the propylthio group serves as a critical intermediate, where the sulfur atom and the adjacent alkyne participate in a ring-forming reaction to construct the thiophene (B33073) portion of the fused heterocyclic system. rsc.org

Use in Functional Material Precursors (e.g., π-conjugated systems)

π-conjugated systems are molecules with alternating single and multiple bonds, which allow for the delocalization of π-electrons across multiple atoms. wikipedia.orglibretexts.org This delocalization can lead to useful electronic and optical properties, making these compounds valuable as organic semiconductors, components of solar cells, and molecular wires. Thioether groups, including propylthio substituents, are often incorporated into these systems to enhance solubility, influence molecular packing, and tune electronic properties.

A prominent class of π-conjugated molecules used in materials science is tetrathiafulvalene (B1198394) (TTF) and its derivatives. The propylthio group has been successfully integrated into complex TTF-based ligands. For example, the ligand 6-(4,5-bis(propylthio)-1,3-dithiol-2-ylidene)-1H- nist.govCurrent time information in Bangalore, IN.dithiolo[4′,5′:4,5]benzo[1,2-d][1–3]triazole was synthesized as a π-extended, redox-active building block. researchgate.netnih.gov This ligand, featuring two propylthio groups, was then used to construct a pentanuclear copper(II) cluster. researchgate.netnih.gov The introduction of the redox-active TTF unit, modified with propylthio groups, into cluster complexes is a promising strategy for creating new multifunctional materials that combine electrical and magnetic properties. researchgate.netnih.gov

Mechanistic Insights into its Role as an Intermediate in Multi-step Synthesis

The mechanisms by which alkylthio-containing intermediates, such as Butane, 1-(propylthio)-, participate in multi-step syntheses are varied, but they often hinge on the reactivity of the sulfur atom and adjacent functional groups.

In the synthesis of thieno[2,3-b]pyridines from 2-(propylthio)pyridine (B2759874) precursors, the reaction proceeds through an electrophilic cyclization mechanism. rsc.org The process is initiated by the reaction of a diorganyl dichalcogenide with an oxidizing agent like Oxone® to generate a more electrophilic chalcogen species (e.g., RSe⁺). This electrophile is then attacked by the alkyne triple bond of the precursor molecule. The resulting vinyl cation intermediate is positioned in close proximity to the sulfur atom of the propylthio group. A 5-exo-dig cyclization then occurs, where one of the lone pairs on the sulfur atom attacks the cationic center, forming the five-membered thiophene ring. The final step involves the elimination of a proton to restore aromaticity, yielding the stable thieno[2,3-b]pyridine product. rsc.org In some cases, control reactions and the isolation of key intermediates have been performed to support proposed mechanisms in similar ring-forming reactions.

In the context of π-conjugated systems, the role of the propylthio group is often less about direct participation in the main reaction mechanism and more about modulating the properties of the precursor and final product. The alkyl chains improve the solubility of the often large, planar, and rigid conjugated molecules, which is crucial for processing and device fabrication. They can also influence the solid-state packing of the molecules through van der Waals interactions, which in turn affects the bulk electronic properties of the material. The synthesis of these complex molecules often involves multiple steps where the propylthio group is carried through unchanged, acting as a stable and property-tuning appendage rather than a reactive center.

Synthesis and Characterization of Novel Derivatives and Analogues

Systematic Modification of Alkyl Chains and Thioether Linkages

The modification of the propyl and butyl chains in Butane (B89635), 1-(propylthio)- is a fundamental strategy for fine-tuning the physicochemical properties of the resulting analogues. rsc.org In medicinal chemistry, for instance, altering the length of alkyl chains can significantly impact a compound's lipophilicity. wikipedia.org This strategy, while explored in other molecular families, provides a clear pathway for modifying Butane, 1-(propylthio)-. Such modifications typically follow established synthetic routes for thioethers.

The primary synthesis method involves the S_N2 reaction between a thiolate anion and an alkyl halide. libretexts.org To create analogues of Butane, 1-(propylthio)-, one could react sodium butanethiolate with a different alkyl halide (e.g., ethyl bromide instead of propyl bromide) or react sodium propanethiolate with a different bromoalkane (e.g., bromohexane instead of bromobutane).

The thioether linkage itself can also be modified. Sulfides are known to be easily oxidized. openstax.org Treatment of a sulfide (B99878) like Butane, 1-(propylthio)- with hydrogen peroxide at room temperature would yield the corresponding sulfoxide (B87167), and further oxidation with a peroxyacid produces the sulfone. openstax.org These reactions change the oxidation state of the sulfur atom, significantly altering the polarity and chemical reactivity of the molecule.

Table 1: Examples of Potential Modifications to Butane, 1-(propylthio)-

| Starting Compound | Modification Strategy | Potential Product |

|---|---|---|

| Butane, 1-(propylthio)- | Alkyl Chain Variation | Butane, 1-(ethylthio)- |

| Butane, 1-(propylthio)- | Alkyl Chain Variation | Hexane, 1-(propylthio)- |

| Butane, 1-(propylthio)- | Oxidation of Thioether | 1-(Propylsulfinyl)butane (Sulfoxide) |

Introduction of Additional Functional Groups to Butane, 1-(propylthio)- Scaffold

A significant area of research involves the "functionalization" of simple scaffolds by introducing specific groups of atoms (functional groups) that impart characteristic chemical and physical properties. pressbooks.publibretexts.org Synthesizing derivatives of Butane, 1-(propylthio)- by incorporating additional functional groups can lead to novel compounds with diverse applications.

Research has demonstrated the successful synthesis of thioether derivatives containing a wide array of functional moieties. These syntheses often start with functionalized thiols or alkyl halides. For example, novel thioether derivatives incorporating a sulfonohydrazide moiety have been synthesized and evaluated for their biological activities. tandfonline.comtandfonline.com Similarly, other studies report the synthesis of thioethers bearing pyrimidine (B1678525) and 1,3,4-thiadiazole (B1197879) rings. sioc-journal.cnsioc-journal.cn These heterocyclic systems are known to be important pharmacophores in medicinal chemistry. mdpi.com

The general synthetic approach involves reacting a thiol that already contains the desired functional group with an appropriate alkyl halide, or vice versa. For instance, a functionalized propanethiol could be reacted with 1-bromobutane (B133212) to attach the butylpropyl sulfide core to a more complex molecular framework.

Table 2: Functionalized Thioether Derivatives Based on Reported Scaffolds

| Functional Group Introduced | Class of Derivative | General Synthetic Route |

|---|---|---|

| Sulfonohydrazide | Sulfonohydrazide Thioether | Reaction of a thiol with an N'-acetyl-benzenesulfonohydrazide derivative. tandfonline.comtandfonline.com |

| Pyrimidine | Pyrimidinyl Thioether | Reaction of a pyrimidine-thiol with an alkyl halide. sioc-journal.cnsioc-journal.cn |

| 1,3,4-Thiadiazole | Thiadiazolyl Thioether | Multi-step synthesis often involving cyclization reactions. sioc-journal.cnsioc-journal.cn |

Research into Structured Alkyl Sulfides (e.g., bis(propylthio) compounds)

Research has extended from simple monosulfides to more structured molecules containing multiple thioether linkages, such as bis(thio)alkanes. These compounds are of interest as multidentate ligands in coordination chemistry and as building blocks for more complex materials. A key example relevant to the Butane, 1-(propylthio)- structure is 1,4-bis(propylthio)butane.

The synthesis of such compounds typically involves the reaction of an alkanedithiol with an alkyl halide under basic conditions. smolecule.com For 1,4-bis(propylthio)butane, the synthesis involves the direct alkylation of 1,4-butanedithiol (B72698) with propyl halide. smolecule.com An alternative method involves reacting 1-iodobutane (B1219991) with propane-1-thiol in the presence of a base like sodium carbonate. smolecule.com

The butane backbone in these molecules provides significant conformational flexibility, allowing the two sulfur atoms to coordinate with metal centers in various geometries, acting as either chelating or bridging ligands. smolecule.com The synthesis of bis-heterocyclic systems, such as bis-thiazoles, often utilizes bis-thiourea derivatives as versatile starting materials. researchgate.net These synthetic strategies highlight the modular approach to building complex molecules from simpler thioether components.